molecular formula C12H14ClNO3 B6149725 (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid CAS No. 496019-62-6

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B6149725
CAS No.: 496019-62-6
M. Wt: 255.7
InChI Key:
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Description

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a 3-chlorophenyl group attached to a formamido moiety, which is further connected to a 3-methylbutanoic acid backbone. The stereochemistry at the second carbon is specified as the S-enantiomer, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid typically involves the following steps:

    Formation of the 3-chlorophenylformamide: This can be achieved by reacting 3-chloroaniline with formic acid or formic anhydride under acidic conditions.

    Coupling with 3-methylbutanoic acid: The formamide intermediate is then coupled with 3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the formamido group to an amine.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It may also serve as a model compound for investigating the metabolism of similar structures.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological macromolecules, while the 3-chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(3-chlorophenyl)amino]-3-methylbutanoic acid
  • (2S)-2-[(4-chlorophenyl)formamido]-3-methylbutanoic acid
  • (2S)-2-[(3-bromophenyl)formamido]-3-methylbutanoic acid

Uniqueness

What sets (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid apart from similar compounds is its specific substitution pattern and stereochemistry. The presence of the 3-chlorophenyl group and the S-configuration at the second carbon can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

CAS No.

496019-62-6

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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